Thymidine, 3'-deoxy-3'-(methylsulfonyl)-
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Overview
Description
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves several stepsThe reaction typically involves the use of reagents such as methylsulfonyl chloride and a base like triethylamine . The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for thymidine, 3’-deoxy-3’-(methylsulfonyl)- are not well-documented in the literature. the general principles of nucleoside analog synthesis, including large-scale protection and deprotection steps, as well as purification techniques like crystallization and chromatography, are likely employed.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction produces methylthio derivatives .
Scientific Research Applications
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- has several scientific research applications:
Medical Imaging: It is used as a tracer in positron emission tomography (PET) to evaluate cell proliferation in tumors.
Cancer Research: The compound is studied for its potential to monitor tumor response to antiproliferative therapies.
Biological Studies: It serves as a tool to investigate DNA synthesis and repair mechanisms.
Mechanism of Action
The mechanism of action of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves its incorporation into DNA during replication. The methylsulfonyl group can interfere with normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it useful as a marker for imaging proliferating cells in tumors .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-(fluoromethyl)-thymidine: Another nucleoside analog used in PET imaging.
3’-Deoxy-3’-(methylthio)-thymidine: A reduced form of the compound with different chemical properties.
Uniqueness
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is unique due to its specific chemical modification, which allows it to be used as a tracer for imaging cell proliferation. Its methylsulfonyl group provides distinct reactivity compared to other nucleoside analogs, making it valuable in both research and clinical applications .
Properties
CAS No. |
127682-53-5 |
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Molecular Formula |
C11H16N2O6S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfonyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6S/c1-6-4-13(11(16)12-10(6)15)9-3-8(20(2,17)18)7(5-14)19-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1 |
InChI Key |
DIDUXONFNVPUPK-HRDYMLBCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S(=O)(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S(=O)(=O)C |
Origin of Product |
United States |
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